3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Overview
Description
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, also known as 4-Methylbiphenyl-3-yl-amine hydrochloride, is a chemical compound with the molecular formula C13H14ClN. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Field
This compound is used in the field of cancer immunotherapy .
Application
The compound is used as a small-molecule inhibitor of PD-1/PD-L1 interaction, which is a key focus in cancer immunotherapy . It is used as a starting point for the discovery of a series of novel inhibitors .
Method
The compound is used in a structural simplification strategy to develop inhibitors targeting PD-1/PD-L1 pathways . The representative compound A9 presents significantly improved potency in biochemical assay compared with BMS-202 .
Results
The compound A9 stands out as the most promising candidate with excellent PD-L1 inhibitory activity (IC 50 = 0.93 nM, LE = 0.43) and high binding affinity to hPD-L1 ( KD = 3.64 nM, LE = 0.40) . Furthermore, A9 can significantly promote the production of IFN-γ in a dose-dependent manner by rescuing PD-L1 mediated T-cell inhibition in Hep3B/OS-8/hPD-L1 and CD3-positive T cells co-culture assay .
Antibacterial Activity
Field
This compound is used in the field of medicinal chemistry for the development of antibacterial agents .
Application
The compound is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Method
A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .
Results
Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
PD-1/PD-L1 Complex Inhibition
Field
This compound is used in the field of medicinal chemistry for the development of PD-1/PD-L1 complex inhibitors .
Application
The compound is used in the development of biphenyl-based chimeric compounds containing pomalidomide, which are evaluated for their activity to inhibit and degrade the PD-1/PD-L1 complex .
Method
The compound is used in the synthesis of new biphenyl-based chimeric compounds containing pomalidomide .
Results
The results of this application were not specified in the source .
Enzyme-Linked Immunosorbent Assays (ELISA)
Field
This compound is used in the field of immunohistochemistry .
Application
3,3′,5,5′-Tetramethylbenzidine or TMB, a derivative of the compound, is a chromogenic substrate used in staining procedures in immunohistochemistry as well as being a visualising reagent used in enzyme-linked immunosorbent assays .
Method
TMB is a white solid that forms a pale blue-green liquid in solution with ethyl acetate . It is degraded by sunlight and by fluorescent lights .
Results
TMB can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue colour .
Synthesis of Thiazolidin-4-One Derivatives
Field
This compound is used in the field of medicinal chemistry .
Application
Primary amines, aldehyde and mercaptoacetic acid are reacted via one-pot MCR in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .
Method
The specific method of application was not specified in the source .
Results
The results of this application were not specified in the source .
Data Collection for NIST Standard Reference Database
Field
This compound is used in the field of chemistry .
Application
The compound is used for data collection for the NIST Standard Reference Database .
Method
The specific method of application was not specified in the source .
Results
The results of this application were not specified in the source .
Enzyme-Linked Immunosorbent Assays (ELISA)
Field
This compound is used in the field of immunohistochemistry .
Application
3,3′,5,5′-Tetramethylbenzidine or TMB, a derivative of the compound, is a chromogenic substrate used in staining procedures in immunohistochemistry as well as being a visualising reagent used in enzyme-linked immunosorbent assays .
Method
TMB is a white solid that forms a pale blue-green liquid in solution with ethyl acetate . It is degraded by sunlight and by fluorescent lights .
Results
TMB can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue colour .
Synthesis of Thiazolidin-4-One Derivatives
Field
This compound is used in the field of medicinal chemistry .
Application
Primary amines, aldehyde and mercaptoacetic acid are reacted via one-pot MCR in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .
Method
The specific method of application was not specified in the source .
Results
The results of this application were not specified in the source .
Data Collection for NIST Standard Reference Database
Field
This compound is used in the field of chemistry .
Application
The compound is used for data collection for the NIST Standard Reference Database .
Method
The specific method of application was not specified in the source .
Results
The results of this application were not specified in the source .
properties
IUPAC Name |
4-(3-methylphenyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPPSOPKFLDRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374924 | |
Record name | 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride | |
CAS RN |
811842-51-0, 57964-45-1 | |
Record name | 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3'-Methyl-4-biphenylyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.